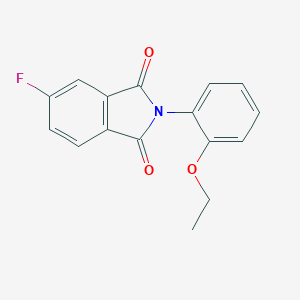
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The exact mechanism of action of 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in the cells. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, the compound has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, the compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, it has been reported to inhibit the replication of certain viruses such as HIV and HCV.
実験室実験の利点と制限
One of the advantages of using 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has been found to exhibit a wide range of biological activities, making it a versatile tool for studying various signaling pathways and biological processes. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Additionally, the compound could be further optimized to improve its pharmacokinetic properties and reduce its potential toxicity. Moreover, the compound could be tested for its efficacy in animal models of various diseases to assess its potential as a drug candidate. Finally, the compound could be used as a tool for studying various biological processes and signaling pathways in vitro and in vivo.
In conclusion, this compound is a promising compound that exhibits a wide range of biological activities and has potential applications in drug discovery and development. Further research is needed to fully understand the mechanism of action of the compound and assess its potential as a drug candidate.
合成法
The synthesis of 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione involves the reaction of 2-ethoxybenzoyl chloride with 5-fluoroisoindoline-1,3-dione in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.
科学的研究の応用
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.
特性
分子式 |
C16H12FNO3 |
|---|---|
分子量 |
285.27 g/mol |
IUPAC名 |
2-(2-ethoxyphenyl)-5-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12FNO3/c1-2-21-14-6-4-3-5-13(14)18-15(19)11-8-7-10(17)9-12(11)16(18)20/h3-9H,2H2,1H3 |
InChIキー |
KBIWHBXSYQCOKN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
正規SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B258606.png)
![3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B258608.png)
![5-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazole](/img/structure/B258609.png)
![ethyl {[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B258610.png)
![(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B258611.png)
![2-(Ethylsulfanyl)-5-[3,4,5-tris(methyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B258613.png)
![3-bromo-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258614.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}thiophene-2-sulfonamide](/img/structure/B258616.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B258617.png)
![2-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3,5]thiadiazin-7-one](/img/structure/B258620.png)

![2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide](/img/structure/B258629.png)

![7-(3,4-dichlorobenzyl)-1,3-dimethyl-8-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B258632.png)